molecular formula C12H12N2O B1662118 ARN2966

ARN2966

Numéro de catalogue: B1662118
Poids moléculaire: 200.24 g/mol
Clé InChI: GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Alzheimer’s Disease Research

ARN2966 has been extensively studied for its effects on amyloid pathology in transgenic mouse models of Alzheimer's disease. Research indicates that treatment with this compound leads to:

  • Reduced Aβ deposition : Studies show a significant decrease in Aβ plaques in the brains of treated mice compared to controls .
  • Prevention of cognitive deficits : Mice administered this compound demonstrated preserved memory function, as assessed through behavioral tests designed to evaluate cognitive performance .

Neuroprotective Studies

In addition to its effects on Aβ levels, this compound has been investigated for its neuroprotective properties. The compound may exert protective effects on neuronal health by:

  • Reducing oxidative stress : Preliminary findings suggest that this compound may lower markers of oxidative stress in neuronal cells exposed to neurotoxic environments.
  • Enhancing neuronal survival : In vitro studies indicate that neurons treated with this compound show increased viability under conditions that typically induce cell death.

Case Studies

StudyObjectiveFindings
Study on Transgenic Mice To evaluate the efficacy of this compound in reducing Aβ depositionDemonstrated a significant reduction in plaque formation and improved cognitive function .
Neuroprotection Assessment To assess the neuroprotective effects of this compound on neuronal cellsShowed reduced oxidative stress and increased neuronal survival rates under toxic conditions.

Analyse Biochimique

Biochemical Properties

ARN2966 interacts with the amyloid precursor protein (APP) and reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF in cells . This interaction leads to a decrease in the production of amyloid-β (Aβ), a peptide involved in the pathogenesis of Alzheimer’s disease .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In APP751SW transfected CHO cells, this compound reduces the levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF . It also reduces the secretion of Aβ (1-40) and Aβ (1-42) by 88.6% and 84.9%, respectively .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with APP. It acts as a potent post-transcriptional modulator of APP expression, reducing the expression of APP and resulting in lower production of Aβ . This modulation differs from other mechanisms such as inhibition of secretases .

Dosage Effects in Animal Models

This compound has shown dose-dependent inhibition of Aβ40 and Aβ42 production in APP751SW transfected CHO cells . Specific dosage effects of this compound in animal models are not currently available in the literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. It is known that this compound modulates the expression of APP, which is involved in the amyloidogenic pathway leading to the production of Aβ .

Subcellular Localization

Specific information on the subcellular localization of this compound is not currently available in the literature. Given its role as a modulator of APP expression, it is likely that this compound interacts with APP at the locations where APP is present, such as the Golgi apparatus .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour ARN2966 ne sont pas détaillées de manière exhaustive dans la littérature disponible. On sait qu'this compound peut être synthétisé et est disponible sous diverses formes, y compris solide et en solution . Le composé est généralement stocké à -20 °C pour une stabilité à long terme .

Analyse Des Réactions Chimiques

ARN2966 fonctionne principalement comme un modulateur de l'expression de l'APP et ne subit pas de réactions chimiques extensives. Il est connu pour réduire les niveaux d'APP et de ses fragments C-terminaux intracellulaires (α-CTF et β-CTF) dans les cellules CHO APP751SW . Le composé réduit également la sécrétion des peptides amyloïdes-β (1-40) et amyloïdes-β (1-42)

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine des neurosciences et de la recherche sur la maladie d'Alzheimer. Voici quelques-unes de ses principales applications :

Mécanisme d'action

This compound exerce ses effets en modulant l'expression post-transcriptionnelle de la protéine précurseur amyloïde (APP). Cette modulation conduit à une réduction de la production de peptides amyloïdes-β, qui sont connus pour former des plaques dans le cerveau des patients atteints de la maladie d'Alzheimer . Le composé y parvient en réduisant les niveaux d'APP et de ses fragments C-terminaux intracellulaires (α-CTF et β-CTF), ainsi qu'en diminuant la sécrétion des peptides amyloïdes-β (1-40) et amyloïdes-β (1-42) . This compound est non toxique, absorbable par voie orale et capable de pénétrer la barrière hémato-encéphalique .

Comparaison Avec Des Composés Similaires

ARN2966 est unique dans son mécanisme d'action en tant que modulateur post-transcriptionnel de l'expression de l'APP. Cela le distingue des autres composés qui ciblent la production d'amyloïde-β par le biais de mécanismes différents, tels que les inhibiteurs des sécrétases. Voici quelques composés similaires :

    Inhibiteurs des sécrétases : Ces composés inhibent les enzymes responsables du clivage de l'APP en peptides amyloïdes-β.

    Inhibiteurs de l'agrégation d'amyloïde-β : Ces composés empêchent l'agrégation des peptides amyloïdes-β en plaques.

    Agents d'immunothérapie : Ces composés utilisent des anticorps pour cibler et éliminer les peptides amyloïdes-β du cerveau.

La capacité d'this compound à moduler l'expression de l'APP post-transcriptionnellement en fait un candidat prometteur pour la recherche et le développement supplémentaires dans le traitement de la maladie d'Alzheimer.

Activité Biologique

ARN2966 is a novel compound that functions as an Amyloid Precursor Protein (APP) translation modulator . Its primary application lies in the treatment of Alzheimer's disease, where it has shown promise in reducing beta-amyloid deposition and preventing cognitive deficits in transgenic mouse models. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

This compound modulates the translation of APP, which is crucial in the pathogenesis of Alzheimer's disease due to its role in the formation of beta-amyloid plaques. By influencing APP translation, this compound aims to reduce the amyloid burden in the brain, potentially mitigating the neurodegenerative effects associated with Alzheimer's.

Key Mechanisms:

  • Reduction of Beta-Amyloid Levels : this compound decreases the levels of beta-amyloid peptides by modulating APP translation, thereby reducing plaque formation.
  • Neuroprotection : The compound has been observed to protect neurons from amyloid-induced toxicity, contributing to improved neuronal health and function.

Efficacy Studies

A significant study demonstrated that this compound effectively reduced beta-amyloid deposition in Alzheimer's disease transgenic mice. The results indicated a marked improvement in cognitive function compared to control groups.

Study ParameterControl GroupThis compound Group
Beta-Amyloid Deposition (quantified)High LevelsSignificantly Reduced
Cognitive Function (measured via Y-maze test)ImpairedEnhanced Performance

Case Studies

  • Transgenic Mouse Model Study :
    • Objective : To evaluate the impact of this compound on cognitive deficits and amyloid plaque formation.
    • Results : Mice treated with this compound exhibited significantly lower levels of beta-amyloid plaques and improved memory performance on cognitive tests.
    • : The study supports this compound's potential as a therapeutic agent for Alzheimer's disease by demonstrating its ability to modify disease progression.
  • Longitudinal Study on APP Modulation :
    • Objective : To assess long-term effects of this compound on APP processing and cognitive outcomes.
    • Findings : Over a six-month period, continuous administration of this compound resulted in sustained reductions in amyloid plaque levels and maintained cognitive function in treated animals compared to untreated controls.

Safety Profile

The safety profile of this compound has been assessed through various preclinical studies, indicating that it is well-tolerated with minimal adverse effects observed at therapeutic doses. Long-term toxicity studies are ongoing to further establish its safety for human use.

Future Directions

The promising results from preclinical studies have led to plans for clinical trials to evaluate the efficacy and safety of this compound in human subjects. Researchers are particularly interested in exploring its potential not only for Alzheimer's disease but also for other neurodegenerative disorders characterized by amyloid pathology.

Propriétés

IUPAC Name

2-(pyridin-2-ylmethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ARN2966
Reactant of Route 2
Reactant of Route 2
ARN2966
Reactant of Route 3
Reactant of Route 3
ARN2966
Reactant of Route 4
Reactant of Route 4
ARN2966
Reactant of Route 5
Reactant of Route 5
ARN2966
Reactant of Route 6
Reactant of Route 6
ARN2966

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.